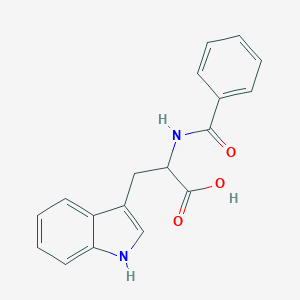

N-Benzoyl-L-Tryptophane

Vue d'ensemble

Description

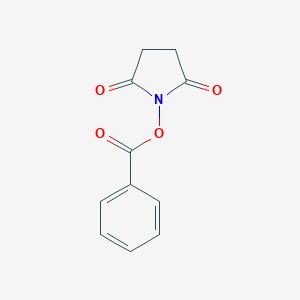

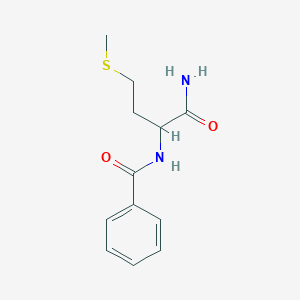

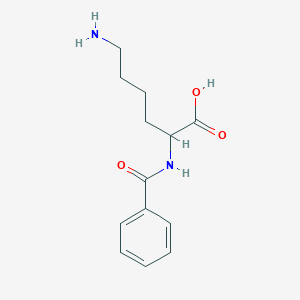

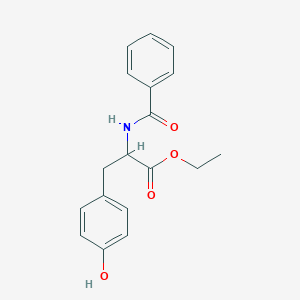

Synthesis Analysis

The synthesis of tryptophan derivatives involves targeting the amine of the tryptophan side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . Ergot alkaloids, which are indole compounds biosynthetically derived from L-tryptophan, represent a large group of fungal nitrogen metabolites found in nature .Molecular Structure Analysis

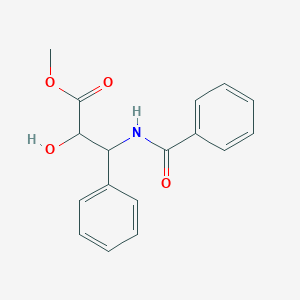

L-Tryptophan, N-benzoyl-, methyl ester, a related compound, contains a total of 44 bonds. There are 26 non-H bonds, 18 multiple bonds, 6 rotatable bonds, 2 double bonds, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aliphatic), 1 secondary amide (aromatic), and 1 Pyrrole .Chemical Reactions Analysis

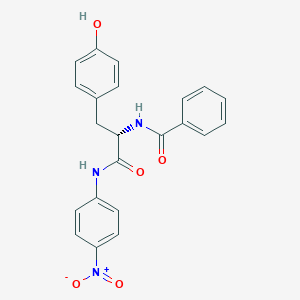

The trypsin activity assay uses the artificial substrate Nα-benzoyl-L-arginine-p-nitroanilide (BAPNA). The response surface modeling (RSM) approach is exploited to design and evaluate the combined effects of relevant factors on the inhibition of trypsin by the competitive inhibitor benzamidine .Physical And Chemical Properties Analysis

Tryptophan is an aromatic amino acid with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .Applications De Recherche Scientifique

Propriétés cytotoxiques dans la recherche sur le cancer

N-Benzoyl-L-Tryptophane : a été identifié comme un composé présentant des propriétés cytotoxiques potentielles contre les cellules cancéreuses. Dans une étude examinant les composants chimiques des fleurs de Pueraria lobata, un dérivé de this compound a montré une activité significative contre une lignée de cellules cancéreuses ovariennes humaines . Cela suggère son application potentielle dans le développement de thérapies anticancéreuses.

Effets pharmacologiques

Le composé a été associé à divers effets pharmacologiques. Par exemple, des extraits contenant des dérivés de this compound ont montré un potentiel antidiabétique , anti-inflammatoire , et des activités de type œstrogène . Ces propriétés pourraient être exploitées pour le développement de nouveaux médicaments ciblant ces problèmes de santé spécifiques.

Effet anti-endométriosique

Des recherches indiquent que le this compound peut avoir un effet anti-endométriosique. Cette application est particulièrement pertinente pour le traitement de l'endométriose, un trouble douloureux qui implique un tissu similaire à la paroi interne de l'utérus qui se développe à l'extérieur de l'utérus .

Effet de sensibilisation sur les cellules résistantes aux médicaments

Les dérivés de this compound ont été étudiés pour leurs effets de sensibilisation sur les cellules cancéreuses ovariennes résistantes au paclitaxel . Cette application pourrait être cruciale pour surmonter la résistance à la chimiothérapie, un défi majeur dans le traitement du cancer.

Synthèse d'acides aminés non naturels

Le composé a été utilisé dans la synthèse d'acides aminés non naturels. Par exemple, un analogue du tryptophane contenant du bore et de l'azote a été synthétisé, qui comprenait la fonctionnalisation du BN-indole avec des propriétés liées au this compound . Cela pourrait conduire au développement de nouvelles protéines aux propriétés uniques pour la recherche scientifique.

Biosynthèse microbienne

Le this compound est impliqué dans la biosynthèse microbienne du L-Tryptophane, un acide aminé essentiel. Les approches de génie métabolique utilisant ce composé pourraient fournir une voie durable et écologiquement viable pour la production de L-Tryptophane, largement utilisé en médecine, dans l'alimentation et l'alimentation animale .

Amélioration de l'activité d'élimination de l'acétaldéhyde

En médecine orientale traditionnelle, les extraits contenant du this compound ont été utilisés pour améliorer l'activité d'élimination de l'acétaldéhyde, ce qui est bénéfique pour les traitements de la gueule de bois .

Activités biologiques et constituants des produits naturels d'origine végétale

Le composé joue un rôle dans l'étude des activités biologiques et des constituants des produits naturels d'origine végétale. Sa présence dans certains extraits végétaux a été liée à diverses activités biologiques, ce qui pourrait conduire à la découverte de nouveaux remèdes naturels <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024

Mécanisme D'action

Target of Action

N-Benzoyl-L-Tryptophan, also known as Benzoyl-L-tryptophan, is a derivative of the essential amino acid L-Tryptophan . The primary targets of this compound are likely to be the enzymes involved in the metabolism of L-Tryptophan . These enzymes, metabolites themselves, or their receptors represent potential therapeutic targets .

Mode of Action

It’s likely that it interacts with its targets, the enzymes involved in l-tryptophan metabolism, leading to changes in the metabolic pathways .

Biochemical Pathways

L-Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . N-Benzoyl-L-Tryptophan, being a derivative of L-Tryptophan, may affect these pathways and their downstream effects. Disruptions in L-Tryptophan metabolism are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Pharmacokinetics

The metabolism of l-tryptophan, the parent compound, is well-understood . Most L-Tryptophan is metabolized via the kynurenine pathway, while the remainder is utilized in the synthesis of serotonin and melatonin .

Result of Action

The metabolism of l-tryptophan significantly affects mammalian physiology, including gastrointestinal functions, immunity, metabolism, and the nervous system . Therefore, it’s plausible that N-Benzoyl-L-Tryptophan, as a derivative of L-Tryptophan, may have similar effects.

Action Environment

The action of N-Benzoyl-L-Tryptophan may be influenced by various environmental factors. For instance, the pH-influenced protein conformation may be a key feature determining the extent of hydrolysis . Additionally, the composition of chyme that enters the duodenum changes over time, with varying extents of gastric acidification and hydrolysis .

Analyse Biochimique

Biochemical Properties

N-Benzoyl-L-Tryptophan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted . For instance, in the biosynthesis of L-tryptophan, N-Benzoyl-L-Tryptophan may interact with key enzymes and proteins .

Cellular Effects

N-Benzoyl-L-Tryptophan has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The mechanism of action of N-Benzoyl-L-Tryptophan at the molecular level is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Benzoyl-L-Tryptophan change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-Benzoyl-L-Tryptophan vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

N-Benzoyl-L-Tryptophan is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

N-Benzoyl-L-Tryptophan is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(2S)-2-benzamido-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c21-17(12-6-2-1-3-7-12)20-16(18(22)23)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2,(H,20,21)(H,22,23)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPBCXLCJWLNDPV-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351669 | |

| Record name | N-Benzoyl-L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4302-66-3 | |

| Record name | N-Benzoyl-L-Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

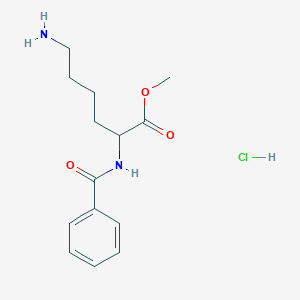

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens when Benzoyl-L-Tryptophan is reacted with potassium superoxide?

A1: Research indicates that reacting Benzoyl-L-Tryptophan with potassium superoxide (KO2) in dimethyl sulfoxide leads to the formation of 2-benzoylamino-4-(2-formylaminophenyl)-4-oxobutanoic acid as the major product (42.1% yield) []. Additionally, a secondary product, 1-benzoyl-2-carboxy-3a-hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole, is also formed with a yield of 27.4% []. This suggests that potassium superoxide can facilitate the oxidation of Benzoyl-L-Tryptophan, leading to the formation of specific oxidized derivatives.

Q2: Has Benzoyl-L-Tryptophan been found in natural sources?

A2: While Benzoyl-L-Tryptophan itself hasn't been widely reported as a natural product, a structurally similar compound, 13-N-benzoyl-l-tryptophan-1-N-β-d-glucopyranoside, was recently isolated from the flowers of Pueraria lobata []. This finding suggests the possibility of discovering other naturally occurring Benzoyl-L-Tryptophan derivatives with potential biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.